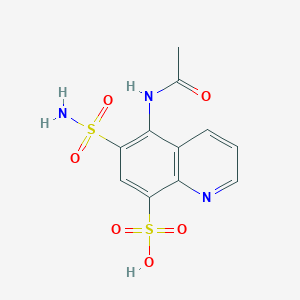
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁N₃O₆S₂ and a molecular weight of 345.35 g/mol This compound is known for its unique structural features, which include an acetamido group, a sulfamoyl group, and a sulfonic acid group attached to a quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, quinoline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.
Sulfonation: The quinoline ring is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Sulfamoylation: Finally, the sulfamoyl group is introduced by reacting the compound with sulfamoyl chloride under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate efficient reactions.
Catalysts and Reagents: Using suitable catalysts and reagents to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The acetamido and sulfamoyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Quinoline N-oxides, sulfonic acid derivatives.
Reduction Products: Sulfonates, sulfinates.
Substitution Products: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, as well as its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetamido-6-sulfamoylquinoline: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.
6-Sulfamoylquinoline-8-sulfonic acid: Lacks the acetamido group, affecting its biological activity and applications.
5-Acetamidoquinoline-8-sulfonic acid: Lacks the sulfamoyl group, leading to variations in its chemical behavior.
Uniqueness
5-Acetamido-6-sulfamoylquinoline-8-sulfonic acid is unique due to the presence of all three functional groups (acetamido, sulfamoyl, and sulfonic acid) on the quinoline ring.
Propiedades
Número CAS |
855765-78-5 |
|---|---|
Fórmula molecular |
C11H11N3O6S2 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
5-acetamido-6-sulfamoylquinoline-8-sulfonic acid |
InChI |
InChI=1S/C11H11N3O6S2/c1-6(15)14-11-7-3-2-4-13-10(7)9(22(18,19)20)5-8(11)21(12,16)17/h2-5H,1H3,(H,14,15)(H2,12,16,17)(H,18,19,20) |
Clave InChI |
WARWGMJFBSPEEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C2=C1C=CC=N2)S(=O)(=O)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-Dicyclohexyl(2'-(3,5-dimethylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B15210232.png)
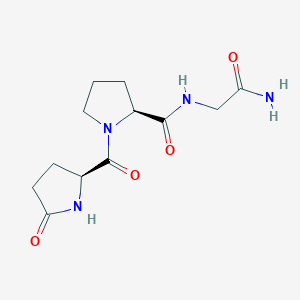
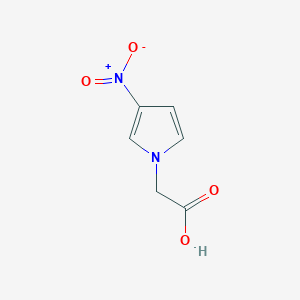
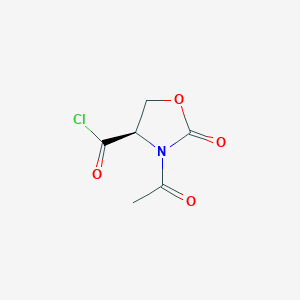
![[Bis(acetylacetone)ethylenediiminato]copper](/img/structure/B15210251.png)
![2-{[(Naphthalen-2-yl)tellanyl]methyl}oxolane](/img/structure/B15210260.png)
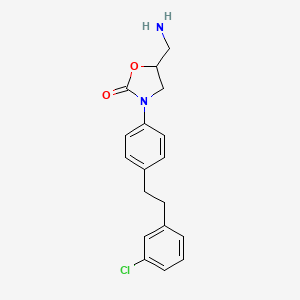
![3-Cyclopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B15210267.png)
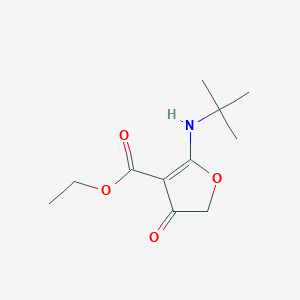
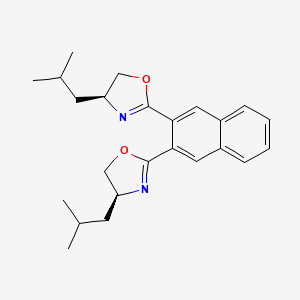
![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)
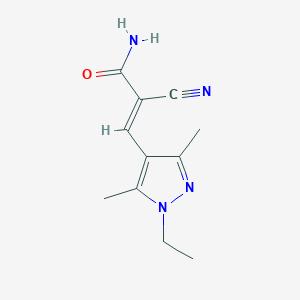
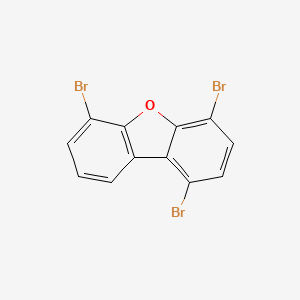
![Dihydro-5-[2-(4-methyl-3-cyclohexen-1-YL)propyl]furan-2(3H)-one](/img/structure/B15210305.png)
